molecular formula C15H12N4O2S B2582487 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1185020-33-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2582487
CAS RN: 1185020-33-0
M. Wt: 312.35
InChI Key: HBJOUBOYWUEPNR-UHFFFAOYSA-N
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Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a synthetic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of compounds containing a thiazole ring often involves a mixture of different aromatic aldehydes, such as 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, and/or 4-oxo-4H-chromene-3-carboxaldehyde . These are typically heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where various chemical reactions can occur. These include donor–acceptor, nucleophilic, and oxidation reactions . The aromaticity of the ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, contributes to these reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of new derivatives, highlighting its role in the development of novel chemical entities. For instance, a study focused on the synthesis of 4H-chromene and quinoline derivatives of 1H-pyrazole, demonstrating the compound's utility in creating new molecules with potential microbial applications (N. J. Thumar & Manish P. Patel, 2012). Another research effort described the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands, indicating the compound's relevance in pharmacological contexts (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015).

Biological Applications

The compound has been evaluated for various biological activities. Studies have explored its antimicrobial properties, demonstrating significant activity against bacteria and fungi, which suggests its potential as a basis for developing new antimicrobial agents (N. Harikrishna, A. Isloor, K. Ananda, A. Obaid, & H. Fun, 2015). Another area of interest is in anticancer research, where derivatives incorporating the pyranochromene moiety showed promising anticancer activity, highlighting the potential for developing novel chemotherapeutic agents (S. M. Gomha, A. Abdelhamid, O. Kandil, S. M. Kandeel, & Nadia A. Abdelrehem, 2018).

Analytical and Sensor Applications

The compound has been used in the development of sensitive probes for detecting ions, such as Cr3+, in living cells, illustrating its utility in analytical chemistry and bioimaging applications (Kailasam Saravana Mani et al., 2018). This application is particularly relevant for environmental monitoring and biomedical research, offering a tool for the sensitive detection of metal ions in complex biological matrices.

Catalysis and Chemical Synthesis

Research has also focused on the compound's role in facilitating chemical reactions, as seen in studies exploring its use in catalyzing the synthesis of various heterocyclic compounds. This includes the efficient and environmentally friendly synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing the compound's potential in green chemistry and sustainable synthesis processes (M. Esmaeilpour, Jaber Javidi, F. Dehghani, & Fatemeh Nowroozi Dodeji, 2015).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-19-7-6-10(18-19)14(20)17-15-16-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOUBOYWUEPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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